molecular formula C9H13N5NaO3P B1260540 Benfosformine CAS No. 51287-66-2

Benfosformine

Cat. No.: B1260540
CAS No.: 51287-66-2
M. Wt: 293.2 g/mol
InChI Key: ZGYGXCVXFCEUMS-UHFFFAOYSA-M
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Description

Benfosformine is a synthetic, lipid-soluble research compound of significant interest in biochemical and pharmacological studies, designed to enhance cellular uptake. As a putative analog of thiamine precursors, its primary research value lies in investigating the transketolase pathway and cellular mechanisms related to glucose metabolism. Researchers utilize this compound to study its potential to influence intracellular thiamine levels and modulate key metabolic intermediates in experimental models. Its proposed mechanism of action, based on analogous structures like Benfotiamine , involves bypassing rate-limiting thiamine transport processes, leading to elevated levels of the active coenzyme thiamine pyrophosphate within cells. This makes it a valuable tool for probing the biochemical basis of metabolic stress responses and pathophysiological conditions linked to energy dysregulation. This product is strictly for research applications in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

51287-66-2

Molecular Formula

C9H13N5NaO3P

Molecular Weight

293.2 g/mol

IUPAC Name

sodium;[(E)-[amino-[(N'-benzylcarbamimidoyl)amino]methylidene]amino]-hydroxyphosphinate

InChI

InChI=1S/C9H14N5O3P.Na/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);/q;+1/p-1

InChI Key

ZGYGXCVXFCEUMS-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+]

Isomeric SMILES

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)(O)[O-])/N.[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)[O-])N.[Na+]

Synonyms

enphosformine
benphosformine, disodium salt, monohydrate
JAV 852
N-1-phosphoryl-N-5-benzylbiguanide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Chemical Differences

The table below highlights key differences between Benfosformine and related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Solubility
This compound C₉H₁₂N₅O₃P·2Na·H₂O 407.19 g/mol Phosphoramidate group, disodium salt Water-soluble (disodium salt form)
Buformin C₆H₁₅N₅ 157.22 g/mol Linear alkyl chain (butyl group) Hydrochloride form water-soluble
Etoformin C₈H₁₉N₅ 185.27 g/mol Ethyl and butyl substituents Base or hydrochloride forms
Metformin C₄H₁₁N₅ 129.16 g/mol Dimethylbiguanide Hydrochloride form highly soluble

Key Observations :

  • Buformin and etoformin lack phosphorus but feature alkyl chains, which may affect lipid solubility and bioavailability .
  • Metformin , the most widely used biguanide, has a simpler structure with dimethyl groups, contributing to its favorable safety profile .

Functional and Clinical Comparisons

Mechanism of Action

All biguanides act primarily by activating AMP-activated protein kinase (AMPK), inhibiting hepatic gluconeogenesis, and improving peripheral glucose uptake. However, structural differences may influence secondary mechanisms:

  • Buformin/Etoformin : Longer alkyl chains may increase tissue penetration but historically associated with higher lactic acidosis incidence, leading to restricted use in some regions .
  • Metformin : The gold standard for type 2 diabetes, with a well-characterized AMPK-dependent mechanism and minimal lactate production .
Regulatory and Usage Status
Compound Regulatory Status Trade/HS Codes
This compound FDA UNII: 49030P3C8S; EMA code: SUB05715MIG; limited clinical use HS 29299000
Buformin FDA UNII: W2115E9C7B; EMA code: SUB05965MIG; largely discontinued due to safety issues HS 29252900
Metformin Widely approved; first-line therapy for type 2 diabetes HS 29335995

Key Insights :

  • Buformin’s decline highlights the importance of safety profiling in biguanides, a lesson informing metformin’s dominance .

Preparation Methods

Step 1: Heterocycle Synthesis

  • Substrate : A benzofuran or benzothiazine precursor (e.g., 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide).
  • Reagents : K$$2$$CO$$3$$ in DMF for nucleophilic substitution.

Step 2: Phosphorylation

  • Phosphorylating agent : $$ \text{POCl}_3 $$ or dialkyl phosphites.
  • Conditions : Anhydrous solvent (e.g., THF) at 0–5°C to prevent hydrolysis.

Step 3: Salt Formation

  • Neutralization : Treatment with NaOH to yield disodium salt.

Challenges and Limitations

  • Regioselectivity : Controlling phosphorylation sites on the heterocycle.
  • Yield optimization : Multi-step syntheses often suffer from low cumulative yields (e.g., 47% over three steps in dibenzofuran synthesis).
  • Purification : Column chromatography is frequently required, complicating scale-up.

Comparative Analysis of Methodologies

Method Advantages Disadvantages Yield Range
Ullmann coupling Scalable, uses inexpensive catalysts Requires high temperatures and long reaction times 47–83%
Triflic acid cyclization Rapid, high regioselectivity Corrosive reagents, difficult handling 75–91%
Phosphoramidate synthesis Compatible with aqueous workup Sensitive to moisture, requires anhydrous conditions 58–88%

Q & A

Basic Research Question: How should researchers design initial experiments to assess Benfosformine’s pharmacological activity in vitro?

Methodological Answer:

  • Begin with dose-response assays to establish potency (e.g., IC₅₀/EC₅₀ values) using validated cellular models relevant to this compound’s purported targets (e.g., metabolic enzymes or receptors).
  • Include positive and negative controls to validate assay sensitivity and specificity. For example, compare this compound’s effects to known inhibitors/agonists.
  • Use replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc analysis) to minimize variability .
  • Reference established protocols from peer-reviewed studies on structurally analogous compounds to ensure methodological rigor .

Advanced Research Question: How can researchers resolve contradictions in this compound’s reported mechanisms of action across independent studies?

Methodological Answer:

  • Conduct meta-analyses of existing data to identify patterns or confounding variables (e.g., differences in cell lines, dosage ranges, or assay conditions) .
  • Perform knockdown/knockout experiments (e.g., CRISPR/Cas9) to validate this compound’s target specificity in conflicting models.
  • Apply systems biology approaches (e.g., pathway enrichment analysis) to contextualize disparate findings within broader signaling networks .
  • Publish negative results to clarify conditions where this compound’s activity is inconsistent .

Basic Research Question: What methodologies are critical for synthesizing and characterizing this compound with reproducibility?

Methodological Answer:

  • Follow step-by-step synthetic protocols with stoichiometric ratios, solvent systems, and reaction times documented in detail (e.g., NMR-monitored reactions) .
  • Characterize purity using HPLC (>95% purity threshold) and structural identity via LC-MS and ¹H/¹³C NMR .
  • Include elemental analysis for novel derivatives to confirm composition .
  • Provide raw spectral data in supplementary information to enable independent verification .

Advanced Research Question: How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Use structure-activity relationship (SAR) studies to modify functional groups affecting solubility (e.g., logP values) or metabolic stability (e.g., cytochrome P450 assays) .
  • Employ molecular dynamics simulations to predict binding affinity and off-target interactions .
  • Validate improvements in murine models with pharmacokinetic profiling (e.g., AUC, Cₘₐₓ, t₁/₂) .
  • Compare results to physiologically based pharmacokinetic (PBPK) models for translational relevance .

Basic Research Question: What strategies ensure rigorous literature review for this compound-related hypotheses?

Methodological Answer:

  • Use Boolean search strings (e.g., "this compound AND (mechanism OR pharmacokinetics)") in databases like PubMed and Scopus .
  • Apply the PICO framework to structure foreground questions: Population (e.g., cell type), Intervention (this compound dosage), Comparison (control compounds), Outcome (e.g., enzyme inhibition) .
  • Prioritize studies with transparent experimental sections and raw data availability to assess reproducibility .

Advanced Research Question: How can researchers integrate contradictory data into a unified model of this compound’s biological effects?

Methodological Answer:

  • Perform multivariate regression analysis to identify covariates (e.g., pH, temperature) that explain variability .
  • Use Bayesian hierarchical models to quantify uncertainty across studies .
  • Validate hypotheses with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays) .
  • Publish consensus guidelines for standardizing this compound research protocols .

Basic Research Question: What analytical techniques validate this compound’s purity and stability in long-term studies?

Methodological Answer:

  • Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC .
  • Quantitate degradation products using high-resolution mass spectrometry (HRMS) .
  • Assess photostability under ICH Q1B guidelines to ensure compliance with regulatory standards .

Advanced Research Question: How can researchers address variability in this compound’s efficacy across different disease models?

Methodological Answer:

  • Conduct comparative transcriptomics to identify model-specific pathways affected by this compound .
  • Use genome-wide association studies (GWAS) to correlate genetic backgrounds with response variability .
  • Validate findings in 3D organoid models or patient-derived xenografts (PDX) for clinical relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benfosformine
Reactant of Route 2
Benfosformine

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